This compound falls under the category of heterocyclic compounds, specifically benzothiazines, which are known for their diverse pharmacological properties. Benzothiazine derivatives have been studied for their potential use in medicinal chemistry, including applications in anti-inflammatory and antimicrobial agents .
The synthesis of methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves several steps:
Technical parameters such as reaction temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity during synthesis .
The molecular structure of methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be described as follows:
The InChI Key for this compound is UFSVRHNRNVVBJR-UHFFFAOYSA-N
, and its SMILES representation is CC(=O)C1=CC2=C(SC(=O)N2)C=C1
. The melting point is reported to be between 97°C to 99°C .
Methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves interactions at the molecular level with specific biological targets:
Research indicates that modifications in the trifluoromethyl group can enhance binding affinity and selectivity towards specific targets .
The physical and chemical properties of methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate include:
These properties are crucial for handling and application in laboratory settings .
Methyl 3-oxo-4-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has several scientific applications:
Continued research may uncover further applications in drug design and material sciences based on its diverse reactivity and structural characteristics .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5